molecular formula C3H4BrN3 B187782 4-Bromo-1H-pyrazol-1-amine CAS No. 122481-11-2

4-Bromo-1H-pyrazol-1-amine

Cat. No.: B187782
CAS No.: 122481-11-2
M. Wt: 161.99 g/mol
InChI Key: CUULXGYOJOXCHA-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrazol-1-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of a bromine atom at the fourth position and an amino group at the first position makes this compound a valuable intermediate in various chemical syntheses and applications .

Safety and Hazards

4-Bromo-1H-pyrazol-1-amine causes severe skin burns and eye damage. It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and working in a well-ventilated area is advised .

Future Directions

The future directions of 4-Bromo-1H-pyrazol-1-amine involve its use in the synthesis of various pharmaceutical and biologically active compounds . It is also used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as Histamine and Histidine .

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-pyrazol-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of specific genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These binding interactions are crucial for the compound’s biological activity and its ability to modulate various biochemical pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation or metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell function or protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cell death or tissue damage. These threshold effects are essential for determining the safe and effective use of this compound in research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrazol-1-amine typically involves the bromination of 1H-pyrazole followed by amination. One common method includes the reaction of 4-bromo-1H-pyrazole with ammonia or an amine source under suitable conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-Bromo-1H-pyrazol-1-amine is unique due to the presence of both a bromine atom and an amino group, which confer distinct reactivity and biological activity. Compared to other similar compounds, it offers a versatile platform for chemical modifications and the development of novel derivatives with enhanced properties .

Properties

IUPAC Name

4-bromopyrazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-3-1-6-7(5)2-3/h1-2H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUULXGYOJOXCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557906
Record name 4-Bromo-1H-pyrazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122481-11-2
Record name 4-Bromo-1H-pyrazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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